2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine-dione family, characterized by a fused tricyclic scaffold comprising a chromene ring, a pyrimidine ring, and a dione moiety. Key structural features include:
- Position 8: A methoxy substituent, which may enhance metabolic stability and influence electronic properties.
- Position 3: A 3-methoxypropyl chain, offering flexibility and moderate polarity.
The compound’s molecular weight is estimated to be ~450–470 g/mol (based on structural analogs), with a calculated logP (XLogP3) of ~4.5–5.0, indicating moderate hydrophobicity . Its chromeno-pyrimidine-dione core is associated with diverse pharmacological activities, including antitumor and enzyme-modulating effects, as seen in structurally related derivatives .
Properties
IUPAC Name |
2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-12-6-11-24-20(14-7-4-3-5-8-14)23-21-18(22(24)26)19(25)16-10-9-15(28-2)13-17(16)29-21/h9-10,13-14H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCWQZCRLJKSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-hydroxybenzaldehyde and a suitable pyrimidine derivative, under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine scaffold.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methoxypropyl Chain: The methoxypropyl chain can be attached via an alkylation reaction using 3-methoxypropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s cyclohexyl and methoxypropyl groups confer higher lipophilicity (logP ~4.5–5.0) compared to the phenethyl/propyl analog (logP ~3.7) . Chlorinated derivatives (e.g., ) exhibit even greater hydrophobicity due to halogen atoms. Polar groups (e.g., hydroxy, amino in ) reduce logP but improve aqueous solubility, critical for bioavailability .
Biological Activity Trends: Antitumor Potential: The 3-amino-8-hydroxy analog () serves as a precursor for triazines/triazepines with demonstrated antitumor activity, likely due to its imino and amino groups enabling covalent interactions with biological targets . The target compound’s methoxy groups may instead favor metabolic stability over direct reactivity. Reactivity: Hydrazinyl-substituted derivatives () react with halides to form bioactive adducts, a property absent in the methoxypropyl-substituted target compound .
In contrast, rigid substituents like 2-chlorobenzylidene () may restrict binding modes .
Biological Activity
The compound 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic derivative belonging to the class of chromeno-pyrimidines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. The structure includes a chromeno-pyrimidine core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of chromeno-pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : High cytotoxicity was observed in several derivatives.
- HeLa (cervical cancer) : Some derivatives exhibited activity comparable to established chemotherapeutics like Sorafenib.
Table 1 summarizes the cytotoxic effects of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Reference |
|---|---|---|---|---|
| A | MCF-7 | 10 | Sorafenib (15) | |
| B | HeLa | 5 | Doxorubicin (8) | |
| C | PC3 | 12 | Cisplatin (20) |
The biological activity of chromeno-pyrimidines is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. For instance:
- Inhibition of DHFR : Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition leads to reduced DNA synthesis and subsequent cell death in rapidly dividing cancer cells.
Antimicrobial Activity
In addition to antitumor effects, chromeno-pyrimidine derivatives have demonstrated antimicrobial properties . Studies indicate that they possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of a series of chromeno-pyrimidines revealed that compound A exhibited an IC50 value of 10 µM against MCF-7 cells, significantly lower than that of Sorafenib at 15 µM. This study emphasized the potential for these compounds to be developed as new cancer therapies.
Study 2: Mechanistic Insights
Another study focused on the mechanism by which these compounds exert their effects. It was found that compound B induced apoptosis in HeLa cells through the activation of caspases, specifically caspase-3 and caspase-9. This apoptotic pathway is crucial for the therapeutic efficacy of many anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
